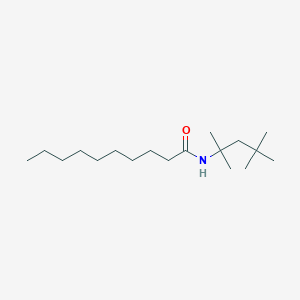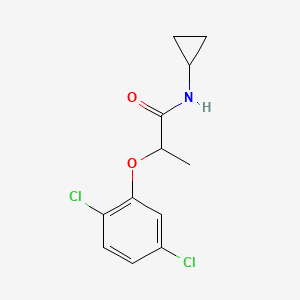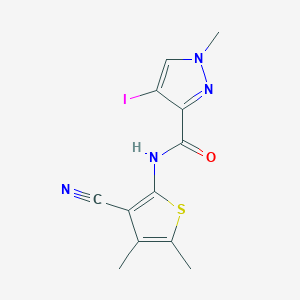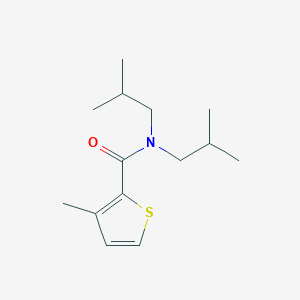
N-(1,1,3,3-tetramethylbutyl)decanamide
Overview
Description
N-(1,1,3,3-tetramethylbutyl)decanamide, commonly known as TMB or N,N-diethyl-3-methylbenzamide, is a synthetic insect repellent that has gained popularity due to its effectiveness and low toxicity. It is a member of the N,N-alkyl-substituted benzamide family and is widely used in commercial and household insect repellents.
Mechanism of Action
The exact mechanism of action of TMB is not fully understood, but it is believed to work by interfering with the olfactory receptors of insects. TMB is thought to block the receptors that detect carbon dioxide, which is a key component of the host-seeking behavior of many insects. By disrupting this behavior, TMB can effectively repel insects and prevent bites.
Biochemical and Physiological Effects
TMB has low toxicity and is generally considered safe for use in humans. However, it can cause skin irritation and allergic reactions in some individuals. TMB is metabolized in the liver and excreted in the urine, and it does not accumulate in the body over time.
Advantages and Limitations for Lab Experiments
TMB is a useful tool for studying the behavior and physiology of insects in the laboratory. It is effective at repelling insects and can be used in a variety of experimental settings. However, TMB is not effective against all insect species, and its effectiveness can vary depending on the concentration and formulation used.
Future Directions
There are several areas of future research that could benefit from the use of TMB. One area of interest is the development of new insect repellent formulations that are more effective and longer-lasting than current products. Another area of research is the investigation of the physiological and molecular mechanisms underlying the repellent effects of TMB. Finally, TMB could be used in studies of insect-borne diseases, such as malaria and Zika virus, to evaluate the effectiveness of insect repellents in preventing transmission.
Conclusion
In conclusion, TMB is a synthetic insect repellent that has gained popularity due to its effectiveness and low toxicity. It is widely used in commercial and household insect repellents and is a useful tool for studying the behavior and physiology of insects in the laboratory. TMB has several advantages and limitations for lab experiments, and there are several areas of future research that could benefit from its use.
Scientific Research Applications
TMB has been extensively studied for its insect repellent properties and is commonly used in scientific research to investigate the behavior and physiology of insects. It has been shown to be effective against a wide range of insect species, including mosquitoes, ticks, and flies. TMB is also used in field studies to evaluate the effectiveness of insect repellents and to develop new formulations.
properties
IUPAC Name |
N-(2,4,4-trimethylpentan-2-yl)decanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO/c1-7-8-9-10-11-12-13-14-16(20)19-18(5,6)15-17(2,3)4/h7-15H2,1-6H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZYGBDTIHMZCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(C)(C)CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-1-adamantyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4277846.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide](/img/structure/B4277847.png)
![4-({[2-(4-chloro-3-methylphenoxy)propanoyl]amino}methyl)benzoic acid](/img/structure/B4277859.png)

![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4277887.png)
![N-[2-(methylthio)phenyl]-8-quinolinesulfonamide](/img/structure/B4277899.png)

![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B4277912.png)

![N-(4-ethyl-4-{[(trifluoroacetyl)amino]methyl}octyl)-2,2,2-trifluoroacetamide](/img/structure/B4277935.png)

![N,N'-[methylenebis(2,6-diethyl-4,1-phenylene)]bis(2-methyl-3-furamide)](/img/structure/B4277954.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B4277959.png)
![2-(3,4-dimethoxyphenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4277966.png)